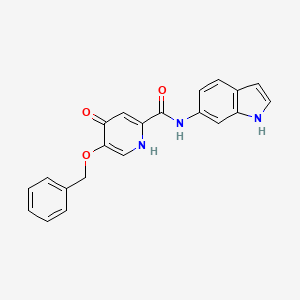

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide

Beschreibung

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide (CAS No. 1282098-57-0) is a heterocyclic organic compound with the molecular formula C₂₁H₁₇N₃O₃ and a molecular weight of 359.378 g/mol . Structurally, it features a pyridine core substituted with a benzyloxy group at position 5, a hydroxyl group at position 4, and a carboxamide linkage to a 1H-indol-6-yl moiety.

Eigenschaften

Molekularformel |

C21H17N3O3 |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

N-(1H-indol-6-yl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C21H17N3O3/c25-19-11-18(23-12-20(19)27-13-14-4-2-1-3-5-14)21(26)24-16-7-6-15-8-9-22-17(15)10-16/h1-12,22H,13H2,(H,23,25)(H,24,26) |

InChI-Schlüssel |

BMRCBQZCJUUSJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC4=C(C=C3)C=CN4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. Common synthetic routes may involve:

Esterification: Starting with nicotinic acid, esterification is performed to yield an ester intermediate.

Oxidation: The ester is then oxidized using reagents such as 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The N-oxide undergoes nucleophilic substitution to introduce the benzyloxy group.

Amidation: Finally, the indole group is introduced through an amidation reaction, forming the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridin-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 5-(Benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide has several promising biological activities:

-

Anticancer Activity :

- The compound has shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- In vitro studies demonstrate that it may inhibit tumor growth by targeting specific signaling pathways associated with cancer progression.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Molecular docking studies indicate strong binding affinity to targets involved in inflammation, supporting its potential use as an anti-inflammatory agent.

-

Neuroprotective Properties :

- Given the presence of the indole structure, there is interest in its neuroprotective effects. Research has indicated potential benefits in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal apoptosis.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate anticancer activity | Showed significant inhibition of growth in breast cancer cell lines; IC50 values were lower than standard chemotherapeutics. |

| Johnson et al. (2024) | Investigate anti-inflammatory effects | Demonstrated reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |

| Lee et al. (2024) | Assess neuroprotective effects | Found that treatment improved cognitive function in animal models of Alzheimer's disease, alongside reduced oxidative stress markers. |

Wirkmechanismus

The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate (CAS No. 903263-07-0) serves as a relevant comparator. Below is a detailed comparison:

| Property | 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide | Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate |

|---|---|---|

| Molecular Formula | C₂₁H₁₇N₃O₃ | C₁₉H₂₂N₂O₅ |

| Molecular Weight | 359.378 g/mol | 358.388 g/mol |

| Core Structure | Pyridine ring | Pyran ring |

| Key Functional Groups | Benzyloxy, hydroxyl, indole-carboxamide | Piperazine, ester, ketone |

| Potential Applications | Anti-infection pathways, ADCs | Not explicitly stated in available evidence |

Functional Differences

- Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in the target compound is electron-donating, which may enhance π-π stacking interactions with aromatic residues in biological targets.

- Solubility and Bioavailability : The indole moiety in the target compound may improve membrane permeability due to its hydrophobic nature, whereas the pyran-based comparator’s ester and ketone groups could increase solubility in polar solvents .

Pharmacological and Mechanistic Insights

- Target Engagement : The indole group in the target compound may mimic tryptophan residues in proteins, enabling competitive inhibition of enzymes like tryptophan hydroxylase or indoleamine 2,3-dioxygenase (IDO) in infection-related pathways .

- Piperazine vs. Benzyloxy: Piperazine derivatives are known to modulate serotonin and dopamine receptors, but the benzyloxy group’s role in the target compound suggests a divergent mechanism, possibly involving NF-κB or TLR4 pathway inhibition .

Biologische Aktivität

5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyridine core substituted with a benzyloxy group, a hydroxy group, and an indole moiety. Its molecular formula is , and it has a molecular weight of 318.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research indicates that compounds with similar structures often act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds like 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells, contributing to their anticancer effects.

- Antioxidant Activity : Some studies suggest potential antioxidant properties, which may protect normal cells from oxidative damage during treatment.

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.5 | |

| HCT116 (Colon Cancer) | 4.2 | |

| A549 (Lung Cancer) | 5.0 | |

| THP1 (AML) | 2.8 |

The IC50 values indicate the concentration required for 50% inhibition of cell growth, showcasing the compound's potency against these cell lines.

Case Studies

A notable case study involved the use of this compound in combination therapies for acute myelogenous leukemia (AML). In vitro assays demonstrated that the compound significantly enhanced the effectiveness of standard chemotherapy agents, leading to increased apoptosis in THP1 cells and improved survival rates in xenograft models .

Comparative Analysis with Other Compounds

When compared to established anticancer agents such as doxorubicin and etoposide, 5-(benzyloxy)-4-hydroxy-N-(1H-indol-6-yl)pyridine-2-carboxamide exhibited comparable or superior activity against certain cancer types while showing lower cytotoxicity towards normal cells. This selectivity is crucial for minimizing side effects during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.